characterization of 8-Boc-1,8-diazaspiro[4.5]decane oxalate
characterization of 8-Boc-1,8-diazaspiro[4.5]decane oxalate
An In-Depth Technical Guide to the Characterization of 8-Boc-1,8-diazaspiro[4.5]decane Oxalate
Abstract
This technical guide provides a comprehensive framework for the definitive , a key building block in contemporary drug discovery and medicinal chemistry.[1][2][3] Addressed to researchers, scientists, and process chemists, this document moves beyond procedural lists to explain the scientific rationale behind the application of an integrated analytical workflow. We will detail methodologies for structural elucidation, purity verification, and physicochemical analysis, grounding each step in established scientific principles. The core philosophy of this guide is that a multi-technique, orthogonal approach constitutes a self-validating system, ensuring the highest degree of confidence in the material's identity, quality, and suitability for downstream applications.
Introduction: The Rationale for Rigorous Characterization
The spirocyclic diamine scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional exit vector that can be crucial for optimizing ligand-receptor interactions.[2][3] The 1,8-diazaspiro[4.5]decane core, in particular, has been incorporated into a variety of biologically active agents.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the 8-position nitrogen allows for selective functionalization of the secondary amine at the 1-position.
The conversion of the mono-Boc protected free base to its oxalate salt serves two primary purposes: it enhances stability and improves handling characteristics by providing a crystalline, non-hygroscopic solid. However, this salt formation introduces complexity into the analytical characterization. It is imperative to confirm not only the covalent structure of the spirocyclic amine but also the presence and stoichiometry of the oxalate counter-ion. This guide provides the necessary protocols and interpretive insights to achieve this.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in any characterization workflow.
| Property | Value | Source |
| IUPAC Name | tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate; oxalic acid | N/A |
| Molecular Formula | C₁₅H₂₆N₂O₆ | PubChem[4] |
| Molecular Weight | 330.38 g/mol | PubChem[4] |
| Parent Compound | 8-Boc-1,8-diazaspiro[4.5]decane | N/A |
| Counter-ion | Oxalic Acid | N/A |
The Integrated Analytical Workflow
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Spectroscopic Characterization: Elucidating the Covalent Structure
Spectroscopy provides the primary evidence for the molecule's covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution. The formation of the oxalate salt, where the acidic protons of oxalic acid protonate the most basic nitrogen (the secondary amine at the 1-position), causes predictable shifts in the spectrum compared to the free base.
Expected ¹H NMR Spectral Features (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Boc Group (-C(CH₃)₃) | ~1.40 | Singlet (9H) | A large, sharp singlet is the definitive signal for a successful Boc protection.[5] |
| Spirocyclic Protons (adjacent to N8) | 3.2 - 3.5 | Multiplets | These protons are adjacent to the nitrogen within the carbamate, leading to a downfield shift.[5] |
| Spirocyclic Protons (adjacent to N1-H₂⁺) | 2.9 - 3.2 | Multiplets | Protonation of the N1 nitrogen causes a significant downfield shift for adjacent protons compared to the free base. |
| Spirocyclic Protons (-CH₂-) | 1.5 - 1.9 | Multiplets | Aliphatic protons of the cyclohexane ring. |
| Ammonium Proton (N1-H₂⁺) | 8.0 - 9.0 | Broad Singlet | The protonated amine signal will be broad and significantly downfield. Its integration should correspond to 2 protons. |
| Oxalate Protons (-COOH) | >12.0 | Very Broad Singlet | The acidic protons of the oxalate may be visible as a very broad signal or may be in exchange with water. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like N-H.[5]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal and shim the magnetic field to optimize homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 16 scans, 3-5 second relaxation delay).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., 2.50 ppm for DMSO-d₆).
-
Analysis: Integrate all signals and analyze chemical shifts and multiplicities to confirm the assignments in the table above. The 9:2 ratio of the Boc protons to the N1-H₂⁺ protons is a key validation point.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups. The spectrum of the oxalate salt will be a composite of signals from the Boc-protected amine and the oxalate counter-ion.
Expected Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Significance |
| ~3300-3400 | N-H Stretch (Carbamate) | Indicates the presence of the Boc group's N-H bond. |
| ~2500-3000 (broad) | N⁺-H Stretch (Ammonium) | A very broad and strong absorption characteristic of ammonium salts. |
| ~1680-1700 | C=O Stretch (Boc Carbamate) | Strong, sharp peak confirming the carbonyl of the protecting group. |
| ~1650-1680 & ~1300-1320 | C=O Stretch (Oxalate) | Asymmetric and symmetric stretches of the carboxylate anion.[6] |
| ~1160-1170 | C-O Stretch (Carbamate) | Strong band associated with the carbamate linkage. |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the anvil to ensure good contact and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Analysis: The resulting spectrum should be background-corrected automatically. Identify the key absorption bands and compare them with expected values to confirm the presence of all critical functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the parent compound. In typical ESI (Electrospray Ionization) conditions, the oxalate salt will dissociate, and the protonated parent molecule [M+H]⁺ will be detected.
Expected Result
-
Parent Compound: 8-Boc-1,8-diazaspiro[4.5]decane
-
Molecular Formula: C₁₃H₂₄N₂O₂
-
Exact Mass: 240.18
-
Expected Ion (ESI+): [M+H]⁺ = 241.19 m/z
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample directly or via an HPLC system into an ESI-equipped mass spectrometer.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Identify the peak corresponding to the protonated molecule at ~241.19 m/z. The observed mass should be within 5 ppm of the calculated exact mass for high-resolution instruments (HRMS).
Chromatographic Analysis: Purity and Integrity
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. It separates the target compound from any starting materials, by-products, or degradation products.
Experimental Protocol: Reverse-Phase HPLC
-
System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes. The specific gradient must be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (where the carbamate absorbs).
-
Analysis: The purity is calculated based on the relative area of the main peak in the chromatogram. A pure sample should exhibit a single major peak (>98%).
Thermal Analysis: Confirming the Salt Form
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. For an oxalate salt, TGA provides a distinct thermal signature that can confirm the presence of the counter-ion and reveal information about thermal stability.[7] The decomposition often occurs in well-defined stages, similar to inorganic oxalates like calcium oxalate.[8][9]
Caption: Expected thermal decomposition pathway for the oxalate salt in an inert atmosphere.
Expected TGA Decomposition Stages (under N₂ atmosphere)
| Stage | Approximate Temperature Range (°C) | Expected Mass Loss (%) | Associated Process |
| 1 | < 180°C | ~0% | Stable region, potential loss of residual solvent. |
| 2 | 180 - 250°C | ~21.8% | Decomposition of oxalic acid (C₂H₂O₄ → CO + CO₂ + H₂O). The theoretical mass loss of the oxalate moiety (90 g/mol ) from the total (330 g/mol ) is 27.2%, but the decomposition is complex. |
| 3 | 250 - 350°C | ~30.3% | Thermal deprotection of the N-Boc group (loss of isobutylene and CO₂).[10] |
| 4 | > 350°C | Variable | Decomposition of the remaining spirocyclic amine core. |
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.[7]
-
Instrument Setup: Place the pan in the TGA furnace.
-
Method: Heat the sample from ambient temperature to ~600°C at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~20-40 mL/min).[7][9]
-
Analysis: Analyze the resulting thermogram to identify the onset temperatures and percentage mass loss for each decomposition step. Compare the observed mass losses with the theoretical values to confirm the compound's composition and thermal stability profile.
Conclusion
The is a multi-faceted process that requires the logical application of several orthogonal analytical techniques. A conclusive identification is not based on a single spectrum but on the collective, corroborating evidence from NMR, FTIR, MS, HPLC, and TGA. This integrated approach ensures a comprehensive understanding of the molecule's structure, purity, and stability, providing the confidence necessary for its successful application in research and development.
References
- A Comparative Guide to the Thermal Analysis of Mixed Metal Oxal
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- Gurzhiy, V. V., et al. (n.d.). Hydrated Calcium Oxalates: Crystal Structures, Thermal Stability, and Phase Evolution. Crystal Growth & Design.
- Füglein, E., & Schmölzer, S. (2012).
- Dollimore, D., Heal, G. R., & Passalis, N. P. (1985).
- TGA Measurements on Calcium Oxalate Monohydrate. (2012). NETZSCH Analyzing & Testing.
- Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters.
- PubChem. (n.d.). 2,8-Diazaspiro(4.5)
- Pathiraja, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Scott, M. K., et al. (1988). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry.
- Shrestha, R., et al. (2023). Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal. Journal of Nepal Health Research Council.
- Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
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